molecular formula C9H6ClNO B1314644 1H-indole-2-carbonyl Chloride CAS No. 58881-45-1

1H-indole-2-carbonyl Chloride

Cat. No. B1314644
CAS RN: 58881-45-1
M. Wt: 179.6 g/mol
InChI Key: GUMVEYKDOAQLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06939869B2

Procedure details

According to the synthesis scheme shown above, a mixture of indole-2-carboxylic acid (98 mg, 0.61 mmol, purchased from ACROS Co.), 10 ml benzene and thionyl chloride (SOCl2) (224 ml, 3.1 mmol) was placed in a 50 ml round-bottom flask purged with nitrogen gas and refluxed for 2 h while stirring, followed by cooling to room temperature. The mixture was concentrated to dry within a concentrator under a reduced pressure, and after the addition of 10 ml benzene, the mixture was concentrated again. Excess thionyl chloride (SOCl2) was removed from the mixture by three repeats of adding 10 ml benzene and concentrating the mixture, thus obtaining the title compound in the form of a yellow solid.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.S(Cl)([Cl:15])=O>C1C=CC=CC=1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([Cl:15])=[O:12]

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
224 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to the synthesis scheme
CUSTOM
Type
CUSTOM
Details
was placed in a 50 ml round-bottom flask
CUSTOM
Type
CUSTOM
Details
purged with nitrogen gas
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to dry within a concentrator under a reduced pressure
ADDITION
Type
ADDITION
Details
after the addition of 10 ml benzene
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride (SOCl2) was removed from the mixture by three repeats
ADDITION
Type
ADDITION
Details
of adding 10 ml benzene
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.